ethyl (4-chloro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl (4-chloro-1H-pyrazol-1-yl)acetate is a chemical compound with the CAS Number: 51292-40-1 . It has a molecular weight of 188.61 . The compound is a low melting solid with a melting point of 38-39°C .
Molecular Structure Analysis
The InChI code for ethyl (4-chloro-1H-pyrazol-1-yl)acetate is1S/C7H9ClN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl (4-chloro-1H-pyrazol-1-yl)acetate is a low melting solid with a melting point of 38-39°C . It has a molecular weight of 188.61 .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as ethyl (4-chloro-1H-pyrazol-1-yl)acetate, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Drug Discovery
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These compounds have a wide range of applications in medicinal chemistry and drug discovery .
Agrochemistry
Pyrazoles are also used in agrochemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Coordination Chemistry
In coordination chemistry, pyrazoles are used due to their ability to act as ligands . They can form complexes with various metal ions .
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in various fields including catalysis .
Green Synthesis
Pyrazoles are often synthesized using green synthesis methods . These methods are environmentally friendly and often result in higher yields .
Safety and Hazards
Future Directions
Pyrazole compounds, including ethyl (4-chloro-1H-pyrazol-1-yl)acetate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s due to their broad range of chemical and biological properties . Therefore, they are expected to continue to be a focus of research and development in various fields of science .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include ethyl (4-chloro-1h-pyrazol-1-yl)acetate, are known for their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a broad spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight is 188.61 , which may influence its bioavailability.
Result of Action
Compounds containing the pyrazole moiety are known for their diverse pharmacological effects .
properties
IUPAC Name |
ethyl 2-(4-chloropyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUZWWGBTUHKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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